3-Fluoro-4-isobutoxybenzonitrile
Overview
Description
3-Fluoro-4-isobutoxybenzonitrile is an organic compound characterized by a fluorine atom and an isobutoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isobutoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzonitrile and isobutanol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as potassium tert-butoxide. The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-isobutoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-isobutoxybenzoic acid or 3-Fluoro-4-isobutoxybenzaldehyde.
Reduction: 3-Fluoro-4-isobutoxybenzylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-isobutoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-isobutoxybenzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-4-isobutoxybenzonitrile is unique due to its specific structural features. Similar compounds include:
3-Fluorobenzonitrile: Lacks the isobutoxy group.
4-Isobutoxybenzonitrile: Lacks the fluorine atom.
3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of isobutoxy.
Properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXPZMEAXCKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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